molecular formula C11H12N2O3S B3032454 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 185011-09-0

1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3032454
CAS No.: 185011-09-0
M. Wt: 252.29 g/mol
InChI Key: XWHLGXSEXFEBER-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenylsulfonyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diketone and an amine. For instance, the reaction between glyoxal and methylamine can form a 1,3-dimethylimidazole intermediate.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction. This involves reacting the imidazole intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be chosen to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the phenylsulfonyl group.

    Substitution: The phenylsulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce desulfonylated imidazole derivatives.

Scientific Research Applications

1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound in drug discovery, particularly for its potential anti-inflammatory and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylimidazole: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.

    4-(phenylsulfonyl)imidazole: Similar structure but without the 1,3-dimethyl groups, affecting its reactivity and biological activity.

    1,3-dimethyl-2-imidazolidinone: A related compound with different substituents, leading to variations in its chemical behavior.

Uniqueness

1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of both the 1,3-dimethyl and phenylsulfonyl groups. These groups confer specific chemical reactivity and biological activity, making the compound valuable in various research and industrial applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-1,3-dimethylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-12-8-10(13(2)11(12)14)17(15,16)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHLGXSEXFEBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N(C1=O)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363402
Record name 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

185011-09-0
Record name 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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